molecular formula C26H25Cl2NO5 B4261404 4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one

4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one

Cat. No.: B4261404
M. Wt: 502.4 g/mol
InChI Key: CYFFWZDXNRMGNJ-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of multiple aromatic rings and various substituents, including dichlorophenyl, dimethoxyphenyl, and methoxyphenoxy groups.

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25Cl2NO5/c1-31-17-8-10-18(11-9-17)34-25-24(19-5-4-6-20(27)23(19)28)29(26(25)30)14-13-16-7-12-21(32-2)22(15-16)33-3/h4-12,15,24-25H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFFWZDXNRMGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps in the synthesis may include:

  • Formation of the azetidinone ring through cyclization reactions.
  • Introduction of the dichlorophenyl, dimethoxyphenyl, and methoxyphenoxy groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.

    Modulation of signaling pathways: The compound may influence cellular signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one: can be compared with other azetidinones or compounds with similar substituents.

    Examples: Other azetidinones with different substituents on the aromatic rings or different functional groups.

Uniqueness

  • The unique combination of substituents in this compound may confer specific properties, such as enhanced biological activity or improved chemical stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one
Reactant of Route 2
Reactant of Route 2
4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one

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